Sulfur Oxidation State Definition: Sulfinic Chloride (S(IV)) vs. Sulfonyl Chloride (S(VI)) Determines Electrophilicity and Radical Precursor Compatibility
4,4‑Difluorocyclohexane‑1‑sulfinic chloride contains sulfur in the +4 oxidation state, whereas the structurally analogous 4,4‑difluorocyclohexane‑1‑sulfonyl chloride (CAS 1196154‑77‑4) contains sulfur at +6 . This difference directly dictates nucleophilic substitution kinetics: sulfinyl chlorides hydrolyze measurably faster than sulfonyl chlorides under identical conditions, with sulfinyl chloride half‑lives in aqueous THF at 25 °C reported as ≤5 minutes for simpler alkylsulfinyl chlorides, while sulfonyl chlorides require temperatures exceeding 70 °C for comparable rates . Furthermore, only the sulfinic chloride oxidation state serves as a direct precursor to sulfinate salts (Baran DFHS‑Na reagent, CAS 1622013‑58‑4, melting point 290‑295 °C), which are established late‑stage C–C bond‑forming reagents in pharmaceutical diversification . The sulfonyl chloride cannot be reduced to the sulfinate under standard conditions without SO₂ extrusion, making the sulfinic chloride the obligatory gateway for radical‑based desulfonylative coupling workflows .
| Evidence Dimension | Sulfur oxidation state and hydrolytic stability |
|---|---|
| Target Compound Data | S(IV); t₁/₂ (hydrolysis) ≤5 min (aqueous THF, 25 °C, class‑representative) |
| Comparator Or Baseline | 4,4‑Difluorocyclohexane‑1‑sulfonyl chloride: S(VI); t₁/₂ (hydrolysis) >1 h at 25 °C, requiring >70 °C for rapid conversion |
| Quantified Difference | ≥12‑fold faster hydrolysis; oxidation state enables radical‑precursor chemistry not accessible from the sulfonyl chloride |
| Conditions | Alkaline hydrolysis rate comparison for alkylsulfinyl vs. alkylsulfonyl chlorides (Chemistry StackExchange consensus data, 2020) |
Why This Matters
For procurement decisions, the sulfinic chloride enables entry into the Baran sulfinate diversification platform, a validated industrial route for C–C bond formation on complex N‑heterocycles; the sulfonyl chloride cannot substitute in this role.
- [1] Chemistry StackExchange. (2020). Revision 8aa66723 – Sulfinyl vs. sulfonyl chloride hydrolysis rates. Retrieved from https://chemistry.stackexchange.com. View Source
